molecular formula C10H9BrN4O2 B1228075 N-(4-bromophenyl)-5-methyl-4-nitro-1H-pyrazol-3-amine

N-(4-bromophenyl)-5-methyl-4-nitro-1H-pyrazol-3-amine

Cat. No. B1228075
M. Wt: 297.11 g/mol
InChI Key: ICLCJLQPWWMXKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-bromophenyl)-5-methyl-4-nitro-1H-pyrazol-3-amine is a C-nitro compound.

Scientific Research Applications

1. Structural and Spectral Analysis

N-(4-bromophenyl)-5-methyl-4-nitro-1H-pyrazol-3-amine and its derivatives have been extensively studied for their structural characteristics. For instance, Ö. Tamer et al. (2016) synthesized a related crystal, 4-(4-bromophenyl)-1-tert-butyl-3-methyl-1H-pyrazol-5-amine, and characterized it using X-ray diffraction, FT-IR, UV–Vis, and NMR spectroscopies. The study found that the small energy gap between HOMO and LUMO indicated intramolecular charge transfer, contributing to nonlinear optical properties (Ö. Tamer et al., 2016).

2. Synthesis and Reactivity

Studies like those by P. Szlachcic et al. (2020) and K. Kula et al. (2022) have explored the synthesis of pyrazole derivatives and their chemical reactivity. Szlachcic et al. focused on the reductive cyclization of pyrazole derivatives to form substituted pyrazoloquinoxalines, influenced by intramolecular hydrogen bonds (Szlachcic et al., 2020). Kula et al. investigated the unexpected formation of 1-(4-bromophenyl)-3-phenyl-5-nitropyrazole, shedding light on a unique CHCl3 elimination process (Kula et al., 2022).

3. Optical and Electronic Properties

The optical and electronic properties of pyrazole derivatives have been a subject of research. Studies like those by V. Deneva et al. (2019) have utilized NMR and quantum-chemical calculations to understand the tautomeric states in azo dyes derived from pyrazole derivatives (Deneva et al., 2019).

properties

Product Name

N-(4-bromophenyl)-5-methyl-4-nitro-1H-pyrazol-3-amine

Molecular Formula

C10H9BrN4O2

Molecular Weight

297.11 g/mol

IUPAC Name

N-(4-bromophenyl)-5-methyl-4-nitro-1H-pyrazol-3-amine

InChI

InChI=1S/C10H9BrN4O2/c1-6-9(15(16)17)10(14-13-6)12-8-4-2-7(11)3-5-8/h2-5H,1H3,(H2,12,13,14)

InChI Key

ICLCJLQPWWMXKF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1)NC2=CC=C(C=C2)Br)[N+](=O)[O-]

solubility

0.7 [ug/mL]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-bromophenyl)-5-methyl-4-nitro-1H-pyrazol-3-amine
Reactant of Route 2
Reactant of Route 2
N-(4-bromophenyl)-5-methyl-4-nitro-1H-pyrazol-3-amine
Reactant of Route 3
Reactant of Route 3
N-(4-bromophenyl)-5-methyl-4-nitro-1H-pyrazol-3-amine
Reactant of Route 4
Reactant of Route 4
N-(4-bromophenyl)-5-methyl-4-nitro-1H-pyrazol-3-amine
Reactant of Route 5
Reactant of Route 5
N-(4-bromophenyl)-5-methyl-4-nitro-1H-pyrazol-3-amine
Reactant of Route 6
N-(4-bromophenyl)-5-methyl-4-nitro-1H-pyrazol-3-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.